molecular formula C7H5ClN4 B1367122 3-chloro-6-(1H-pyrazol-1-yl)pyridazine CAS No. 29334-66-5

3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B1367122
CAS RN: 29334-66-5
M. Wt: 180.59 g/mol
InChI Key: KAGZGWUUTROZIC-UHFFFAOYSA-N
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Description

“3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is a chemical compound with the molecular formula C7H5ClN4 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “this compound” involves the dissolution of 3-chloro-6-hydrazinylpyridazine in ethanol, followed by the addition of malon dialdehyde bis-(diethylacetal) under continuous stirring . A few drops of acetic acid are also added to the reaction mixture as a catalyst, and the solution is refluxed for 2 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is almost planar, with a root mean square (r.m.s.) deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° . In the crystal, molecules are connected to each other through intermolecular C-H⋯N hydrogen bonds, resulting in R2 2 (10) ring motifs .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C7H5ClN4, and its molecular weight is 180.59 . The SMILES string representation of this compound is Clc1ccc(nn1)-n2cccn2 .

Scientific Research Applications

Surface Protection Activities

  • Corrosion Inhibition : 3-chloro-6-(1H-pyrazol-1-yl)pyridazine has been investigated for its potential to protect mild steel surfaces and inhibit corrosion in acidic environments. This compound, among other derivatives, was found effective in preventing corrosion of mild steel in hydrochloric acid solutions. Experimental and theoretical studies, including potentiodynamic polarization, electrochemical impedance spectroscopy, and density functional theory, indicated that these compounds are mixed-type inhibitors, impeding both oxidative and reductive reactions in the corrosion process (Olasunkanmi et al., 2018).

Inhibition Studies in Biochemistry

  • Yeast α-Glucosidase Inhibition : A study involved synthesizing a series of pyrazolylpyridazine amines using this compound. These compounds exhibited moderate in vitro inhibition of yeast α-glucosidase, an enzyme relevant in carbohydrate metabolism. One of the derivatives showed potent inhibitory activity, suggesting potential applications in managing diseases related to carbohydrate metabolism (Chaudhry et al., 2017).

Safety and Hazards

The safety and hazards associated with “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” include skin irritation, skin sensitization, and eye irritation . It is also classified as an Aquatic Acute 1 hazard . The compound is non-combustible and should be stored accordingly .

Biochemical Analysis

Biochemical Properties

3-chloro-6-(1H-pyrazol-1-yl)pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . Additionally, this compound can act as an inhibitor for specific enzymes, thereby affecting metabolic pathways and biochemical reactions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular function . Moreover, it can impact cell signaling pathways, thereby affecting cell communication and response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby influencing cellular functions . The compound’s ability to form hydrogen bonds and interact with proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including changes in metabolic pathways and cellular function . Threshold effects have been noted, where the compound’s impact becomes more pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its biochemical activity, depending on the local environment and interacting biomolecules .

properties

IUPAC Name

3-chloro-6-pyrazol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZGWUUTROZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502656
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29334-66-5
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrazole (3.69 g, 25 mmol, 1.0 equiv) in NMP (25 mL) was added sodium hydride (60% dispersion in mineral oil, 1.5 g, 38 mmol, 1.5 equiv). The mixture was stirred for 15 min, followed by the addition of 3,6-dichloropyridazine (3.02 g, 25 mmol, 1.0 equiv). The reaction mixture was stirred for 1.5 h and then diluted with water (50 mL) and ethyl acetate (100 mL). After transferring to a separatory funnel and shaking, the organic layer was separated from the aqueous layer and then washed with brine (3×50 mL). The organic layer was then dried over Na2SO4, filtered, and concentrated to give 3.89 g of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a crude tan solid that was used directly in the next step.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine?

A1: this compound is essentially planar, with a small dihedral angle of 2.82° between its aromatic rings []. This planarity is likely significant for its coordination behavior and its ability to interact with metal centers. The crystal structure reveals polymeric chains extending along the a-axis, connected through C-H⋯N hydrogen bonds forming R(2) (2)(10) ring motifs [].

Q2: How does this compound behave as a ligand in ruthenium(II) complexes?

A2: The compound acts as a bidentate ligand, coordinating to the ruthenium(II) center through the nitrogen atoms of the pyridazine and pyrazole rings []. This results in the formation of half-sandwich ruthenium(II) complexes, with the this compound ligand occupying two coordination sites []. The spectroscopic data, including FTIR, 1H/13C NMR, and UV-visible absorption, confirm the successful coordination of the ligand to the metal center [].

Q3: Have any computational studies been conducted on these ruthenium(II) complexes?

A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ruthenium(II) complexes containing this compound []. These calculations were conducted in methanol to understand the electronic and structural properties of the complexes. The study found that the electrophilicity indices of the complexes with different halides (Cl, Br, I) followed a specific trend, suggesting a potential order of reactivity towards nucleophiles [].

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